1-Methyl-4-(trifluoromethyl)isoquinolin-6-OL
CAS No.: 388076-73-1
Cat. No.: VC15965075
Molecular Formula: C11H8F3NO
Molecular Weight: 227.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 388076-73-1 |
|---|---|
| Molecular Formula | C11H8F3NO |
| Molecular Weight | 227.18 g/mol |
| IUPAC Name | 1-methyl-4-(trifluoromethyl)isoquinolin-6-ol |
| Standard InChI | InChI=1S/C11H8F3NO/c1-6-8-3-2-7(16)4-9(8)10(5-15-6)11(12,13)14/h2-5,16H,1H3 |
| Standard InChI Key | YLIVLOVHHVPFAY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC=C(C2=C1C=CC(=C2)O)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Core Framework and Substituent Effects
1-Methyl-4-(trifluoromethyl)isoquinolin-6-ol belongs to the isoquinoline family, a bicyclic structure comprising a benzene ring fused to a pyridine moiety. The substitution pattern distinguishes it from simpler analogs:
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Position 1: A methyl group enhances steric bulk and modulates electron density.
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Position 4: A trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects, polarizing the aromatic system and increasing lipophilicity .
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Position 6: A hydroxyl (-OH) group contributes to hydrogen bonding and acidity (pKa ≈ 8.41) .
The SMILES notation C1=CC2=C(C=NC=C2C=C1C(F)(F)F)O and InChIKey YOKMLLWLZVSPID-UHFFFAOYSA-N provide unambiguous representations of its structure .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₈F₃NO | |
| Molecular Weight | 227.18 g/mol | |
| Density | 1.376 ± 0.06 g/cm³ | |
| Boiling Point | 330.6 ± 37.0 °C | |
| pKa | 8.41 ± 0.40 |
Synthesis and Derivatization Strategies
Challenges in Synthesis
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Regioselectivity: Ensuring precise substitution at positions 1, 4, and 6 requires careful control of reaction conditions.
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Stability of Hydroxyl Group: Protection-deprotection strategies (e.g., silylation) may be necessary to prevent undesired side reactions .
Physicochemical Properties and Reactivity
Acidity and Solubility
The hydroxyl group at position 6 confers weak acidity (pKa ≈ 8.41), making the compound partially ionized at physiological pH. This property enhances solubility in polar solvents like water or ethanol, while the trifluoromethyl group increases affinity for lipid membranes .
Spectroscopic Features
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NMR: The ¹⁹F NMR spectrum would show a characteristic triplet for the -CF₃ group near δ -60 ppm.
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IR: Stretching vibrations for -OH (3200–3600 cm⁻¹) and C-F (1100–1200 cm⁻¹) are expected.
Biological and Material Applications
Medicinal Chemistry
The trifluoromethyl group enhances membrane permeability and target binding affinity, making the compound a candidate for:
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Anticancer Agents: Analogous isoquinolines inhibit kinase activity or DNA topoisomerases.
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Central Nervous System (CNS) Therapeutics: Lipophilicity aids blood-brain barrier penetration .
Materials Science
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Fluorescent Probes: The conjugated π-system could emit light upon excitation.
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Coordination Chemistry: The hydroxyl and nitrogen atoms may act as ligands for metal ions .
Comparative Analysis with Structural Analogs
Table 2: Comparison with Related Compounds
| Compound | Structural Features | Key Differences |
|---|---|---|
| Isoquinoline | Parent structure, no substituents | Lacks -CF₃ and -OH groups |
| 3-Methyl-6-(trifluoromethyl)-1(2H)-isoquinolinone | Ketone group at position 1 | Altered reactivity and solubility |
| Quinoline | Nitrogen at position 1 | Distinct electronic properties |
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